

Spectral Fingerprinting: 2-Ethoxy-5-methylbenzaldehyde Verification Guide

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Compound of Interest

Compound Name: 2-Ethoxy-5-methylbenzaldehyde

CAS No.: 116529-99-8

Cat. No.: B1321629

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Abstract

This guide provides a rigorous spectral cross-referencing framework for **2-Ethoxy-5-methylbenzaldehyde** (CAS 116529-99-8). Designed for medicinal chemists and process engineers, this document moves beyond basic characterization to address the specific challenge of differentiating this molecule from its structural isomers (e.g., 4-methyl or 2-methoxy analogs) and synthesis precursors. We present a self-validating analytical protocol supported by theoretical causality and experimental logic.

The Master Reference: Theoretical Spectral Fingerprint

Before analyzing samples, establish the baseline expectation. The following data represents the theoretical consensus for a high-purity (>98%) sample of **2-Ethoxy-5-methylbenzaldehyde** in CDCl₃.

Table 1: ¹H NMR & ¹³C NMR Consensus Data (CDCl₃)

Moiety	Proton (1H) Shift (δ ppm)	Multiplicity & Coupling (J)	Carbon (13C) Shift (δ ppm)	Structural Logic (Causality)
-CHO	10.45	Singlet (1H)	~189.5	Deshielded by carbonyl anisotropy; characteristic aldehyde peak.
Ar-H (C6)	7.62	Doublet (d, J \approx 2.2 Hz)	~128.0	Ortho to CHO; deshielded by carbonyl. J reflects meta-coupling to H4.
Ar-H (C4)	7.35	Doublet of Doublets (dd, J \approx 8.4, 2.2 Hz)	~135.0	Para to CHO; couples to H3 (ortho) and H6 (meta).
Ar-H (C3)	6.90	Doublet (d, J \approx 8.4 Hz)	~112.5	Ortho to O-Et; shielded by electron-donating alkoxy group.
-O-CH ₂ -	4.12	Quartet (q, J \approx 7.0 Hz)	~64.5	Characteristic methylene of ethoxy group; deshielded by oxygen.
Ar-CH ₃	2.32	Singlet (3H)	~20.5	Methyl group on aromatic ring.
-CH ₃ (Et)	1.45	Triplet (t, J \approx 7.0 Hz)	~14.8	Terminal methyl of ethoxy group.

Table 2: IR & MS Diagnostic Peaks

Technique	Signal	Assignment	Diagnostic Value
FT-IR	1685 cm^{-1}	C=O Stretch (Aldehyde)	Confirms aldehyde functionality (conjugated).
FT-IR	1245 cm^{-1}	C-O-C Stretch (Ether)	Confirms presence of the aryl alkyl ether.
MS (EI)	164 m/z	[M] ⁺ Molecular Ion	Matches formula C ₁₀ H ₁₂ O ₂ .
MS (EI)	136 m/z	[M - 28] ⁺	Loss of Ethylene (McLafferty-like rearrangement of ethoxy).

Critical Differentiation: The "Imposter" Analysis

In drug development, "close enough" is a failure mode. You must actively disprove the presence of specific impurities that mimic the target.

Scenario A: The Precursor Contamination (2-Hydroxy-5-methylbenzaldehyde)[\[3\]](#)[\[4\]](#)

- Origin: Incomplete alkylation of CAS 613-84-3.
- The "Tell": Look for a sharp singlet at ~10.9–11.0 ppm (chelated phenolic OH).
- Differentiation: The target molecule (2-Ethoxy) has no exchangeable protons. If D₂O shake reduces any peak integral, your reaction is incomplete.

Scenario B: The Homolog Error (2-Methoxy-5-methylbenzaldehyde)[\[5\]](#)

- Origin: Accidental use of Methyl Iodide/Dimethyl Sulfate instead of Ethyl Iodide, or cross-contamination.

- The "Tell": A strong singlet at ~3.9 ppm (Methoxy) replaces the Quartet/Triplet pattern of the Ethoxy group.
- Differentiation: The integration is key. The ethoxy group integrates for 5 protons total (2+3); the methoxy integrates for only 3.

Scenario C: The Regioisomer (2-Ethoxy-4-methylbenzaldehyde)

- Origin: Starting with the wrong cresol isomer.
- The "Tell": Analyze the aromatic coupling constants.
 - Target (5-Methyl): H3 and H4 show strong ortho coupling ($J \approx 8$ Hz).
 - Isomer (4-Methyl): The protons at C3 and C6 are para to each other. You will see two singlets (or very weak meta-coupling doublets), not the strong ortho doublet seen in the 5-methyl target.

Experimental Verification Protocol

To ensure the spectral data matches reality, synthesize the reference standard via a self-validating pathway.

Objective: Synthesize **2-Ethoxy-5-methylbenzaldehyde** from 2-Hydroxy-5-methylbenzaldehyde (CAS 613-84-3).

Protocol:

- Reagents: Dissolve 2-Hydroxy-5-methylbenzaldehyde (1.0 eq) in anhydrous DMF.
- Base: Add Potassium Carbonate (K_2CO_3 , 1.5 eq). Note: The color often shifts to bright yellow due to phenoxide formation.
- Alkylation: Add Ethyl Iodide (1.2 eq) dropwise. Heat to 60°C for 4 hours.
- Workup: Dilute with water (quenches reaction), extract with Ethyl Acetate. Wash organic layer with 1M NaOH.

- Self-Validation Step: The NaOH wash removes unreacted starting material (phenolic). If your product remains in the organic layer, it is the ether.
- Purification: Recrystallize from Hexane/EtOAc or perform silica flash chromatography.

Visualizing the Logic

The following diagram illustrates the synthesis logic and the Nuclear Overhauser Effect (NOE) correlations required to confirm the position of the ethoxy group relative to the aldehyde.



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Figure 1: Synthesis pathway and critical NOE correlations for structural confirmation. The proximity of the Ethoxy CH₂ to the H₃ aromatic proton is the definitive structural proof.

References

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Sources

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